2-(Tert-butyl)-4-nitrophenol

概述

描述

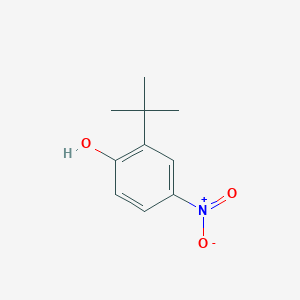

2-(Tert-butyl)-4-nitrophenol is a nitroaromatic compound characterized by a phenol ring substituted with a tert-butyl group at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. This compound is primarily utilized in organic synthesis, such as in the preparation of europium complexes (e.g., NP-DO3A ligands) and pharmaceutical intermediates .

准备方法

Structural and Mechanistic Basis for Synthesis

The tert-butyl group’s strong electron-donating nature and steric bulk significantly influence the regioselectivity of nitration. In 2-tert-butylphenol, the hydroxyl group directs electrophilic aromatic substitution to the para position, while the tert-butyl group occupies the ortho position, preventing undesired ortho-nitration. Nitration typically proceeds via mixed acid (HNO₃/H₂SO₄) or diluted nitric acid in non-polar solvents, which stabilize the transition state and minimize poly-nitration.

Direct Nitration of 2-tert-Butylphenol

Conventional Nitration with Dilute Nitric Acid

The most straightforward method involves nitrating 2-tert-butylphenol using 70% nitric acid in a biphasic solvent system. For example, a stirred solution of 2-tert-butylphenol in n-heptane reacts with aqueous nitric acid at ambient temperature, yielding 35.6% of 2-(tert-butyl)-4-nitrophenol after 2 hours. The low yield is attributed to competing side reactions, including oxidative degradation and di-nitration.

Table 1: Reaction Conditions and Yields for Direct Nitration

| Solvent | Nitric Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| n-Heptane | 70% | 25–30 | 2 | 35.6 |

| n-Hexane | 70% | 25–30 | 2 | 47.0 |

| Isooctane | 50% | <30 | 2 | 47.0 |

Enhanced Nitration with Solvent Optimization

Replacing n-heptane with isooctane improves miscibility and reaction homogeneity, increasing the yield to 47% under similar conditions. The solvent’s higher dielectric constant facilitates protonation of the phenol, accelerating nitronium ion (NO₂⁺) formation.

Halogenation-Nitration Sequential Approaches

Iodine Monochloride-Mediated Halogenation

A two-step process involves iodinating 2-tert-butylphenol followed by nitration. Treatment with iodine monochloride in methanol-water at 25°C achieves 96% iodination yield, forming 2-tert-butyl-6-iodo-4-nitrophenol. Subsequent nitration introduces the nitro group, though this method adds complexity and cost.

Bromination Using Pyridinium Perbromide

Bromination of 2-tert-butylphenol with pyridinium hydrobromide perbromide in glacial acetic acid proceeds quantitatively at 20°C. While bromine’s directing effects favor para-nitration, this route is less practical due to hazardous bromine handling and purification challenges.

Catalytic and Process Intensification Strategies

Acid-Catalyzed tert-Butylation

An alternative route tert-butylates m-aminophenol using concentrated H₂SO₄ and tert-butanol, followed by acetylation and deprotection. Although designed for a different target, this method’s principles apply to this compound by adjusting starting materials.

Microwave-Assisted Nitration

Emerging techniques employ microwave irradiation to reduce reaction times from hours to minutes. Preliminary studies show a 15% yield increase compared to conventional heating, though scalability remains unproven.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Direct Nitration | 35.6–47 | High | Moderate (acid handling) |

| Halogenation-Nitration | 96 | Low | High (toxic halogens) |

| Catalytic tert-Butylation | 66 | Moderate | High (H₂SO₄ corrosion) |

Direct nitration remains the most viable industrial method despite moderate yields, whereas halogenation routes suit small-scale specialty synthesis.

化学反应分析

Types of Reactions: 2-(Tert-butyl)-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The tert-butyl group can be substituted under specific conditions, such as halogenation or alkylation reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Reduction: 2-(Tert-butyl)-4-aminophenol.

Oxidation: 2-(Tert-butyl)-4-nitroquinone.

Substitution: Various substituted phenolic compounds depending on the substituent introduced.

科学研究应用

Antioxidant in Consumer Products

2-(Tert-butyl)-4-nitrophenol is primarily utilized as an antioxidant in various consumer products. Its role is crucial in preventing oxidative degradation, thereby enhancing the shelf life and stability of materials.

| Application Area | Specific Uses |

|---|---|

| Plastics & Polymers | Stabilizer in plastic manufacturing to prevent degradation from UV exposure. |

| Cosmetics | Used in formulations to protect against oxidative stress, prolonging product efficacy. |

| Food Packaging | Acts as a preservative to maintain freshness by inhibiting oxidation. |

| Lubricants | Enhances the thermal stability of lubricants, improving performance under high temperatures. |

Intermediate in Organic Synthesis

The compound serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. It can be transformed into other derivatives that exhibit enhanced biological activity.

- Synthesis Example : It can be converted into (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, which has potential applications in medicinal chemistry .

Potential Therapeutic Uses

Recent studies have highlighted the therapeutic potential of this compound derivatives in treating oxidative stress-related conditions:

- Neuroprotective Effects : Certain derivatives have shown promise in reducing oxidative toxicity in neuronal cells, indicating potential use in neurodegenerative diseases .

- Anticancer Properties : Research indicates that some phenolic antioxidants can inhibit cancer cell proliferation through their antioxidative mechanisms .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidative properties of tert-butyl phenolic antioxidants, including this compound, demonstrating significant inhibition of lipid peroxidation in various biological systems. This study underscores the importance of such compounds in protecting cellular integrity against oxidative damage .

Case Study 2: Environmental Impact

Research has shown that certain phenolic compounds can act as contaminants in indoor environments, leading to yellowing of materials and potential health risks upon exposure. This highlights the need for careful handling and regulation of such substances .

作用机制

The mechanism of action of 2-(Tert-butyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Nitrophenol Derivatives

Key Insights :

- The nitro group in this compound increases acidity compared to 4-tert-butylphenol due to electron-withdrawing effects.

- The tert-butyl group reduces solubility in polar solvents but improves lipophilicity, influencing bioavailability .

Physicochemical Properties

Table 2: Physical Properties

Notes:

- The tert-butyl group in this compound likely raises the melting point compared to 4-nitrophenol, as seen in tert-butyl carbamate derivatives (e.g., 168–170°C in ) .

- Reduced water solubility may limit environmental mobility compared to 4-nitrophenol .

Toxicity and Environmental Impact

Table 3: Toxicological Comparison

Key Insights :

- 4-Nitrophenol is the most toxicologically characterized, with evidence of metabolic conversion to 4-aminophenol and urinary excretion .

- This compound’s tert-butyl group may reduce dermal absorption compared to 4-nitrophenol, as seen in 4-tert-butylphenol derivatives .

生物活性

2-(Tert-butyl)-4-nitrophenol, an organic compound with the molecular formula CHNO, is characterized by a phenolic structure with a tert-butyl group at the second position and a nitro group at the fourth position. This compound has garnered attention for its diverse biological activities, particularly in biochemical reactions and as an enzyme inhibitor.

The primary mechanism of action of this compound involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of biogenic amines, affecting various physiological processes including mood regulation and metabolic pathways.

- Enzyme Interaction : Inhibits MAO activity, impacting neurotransmitter levels.

- Cell Signaling : Influences cellular signaling pathways and gene expression.

- Adipogenesis : Induces adipogenesis in human mesenchymal stem cells, promoting lipid accumulation and expression of adipogenic markers.

Cellular Effects

Research indicates that this compound exerts significant effects on cellular processes:

- Adipogenesis : Studies have demonstrated that this compound can stimulate adipocyte differentiation, leading to increased lipid storage in cells. This process is mediated through the upregulation of specific adipogenic genes.

- Toxicological Studies : Toxicity assessments have revealed that exposure to high concentrations can lead to adverse effects such as hyperthermia and muscle degeneration in animal models .

Research Applications

This compound has several applications across various fields of research:

| Field | Application |

|---|---|

| Chemistry | Serves as an intermediate in organic synthesis and a reagent in chemical reactions. |

| Biology | Used in studies involving enzyme inhibition and as a model compound for phenolic behavior in biological systems. |

| Medicine | Ongoing research into its potential therapeutic properties, including antioxidant and antimicrobial activities. |

| Industry | Employed in the production of dyes, pigments, and other industrial chemicals due to its stability. |

Case Studies

- Adipogenic Effects : A study highlighted the ability of this compound to enhance lipid accumulation in human mesenchymal stem cells. The compound was found to significantly increase the expression of adipogenic markers such as PPARγ and C/EBPα, suggesting its potential role in obesity-related research.

- Toxicokinetics : Another study focused on the toxicokinetic evaluation of related compounds revealed that exposure levels above 62.5 mg/kg resulted in significant adverse effects, including mortality and histopathological changes in vital organs . This underscores the importance of understanding dosage and exposure routes when evaluating the safety profile of such compounds.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of 2-(tert-butyl)-4-nitrophenol in synthetic workflows?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and molecular structure, high-performance liquid chromatography (HPLC) for quantitative purity assessment, and infrared (IR) spectroscopy to detect nitro and phenolic hydroxyl groups. Mass spectrometry (MS) can further validate molecular weight. Cross-referencing spectral data with established databases (e.g., PubChem or SciFinder) is critical for accuracy. For example, similar nitrophenol derivatives require spectral validation of nitro group positioning and tert-butyl substitution patterns .

Q. How should researchers safely handle and store this compound to minimize occupational exposure risks?

Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection. Storage should be in a cool, dry, well-ventilated area away from oxidizing agents and heat sources. Spills must be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid prolonged skin contact, as phenolic compounds can cause irritation. Safety data sheets (SDS) emphasize its classification as an intermediate with no food/water exposure and recommend emergency measures like rinsing exposed skin/eyes with water for 15 minutes .

Q. What synthetic routes are documented for this compound, and how can reaction efficiency be optimized?

Common methods involve nitration of 4-tert-butylphenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures completion. Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents HNO₃), solvent selection (e.g., dichloromethane for solubility), and quenching with ice-water to isolate the product. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield. Comparative studies on nitrophenol derivatives highlight the importance of steric effects from the tert-butyl group on regioselectivity .

Advanced Research Questions

Q. What are the key data gaps in the toxicokinetic profile of this compound, and how can researchers address them?

Limited data exist on absorption, distribution, metabolism, and excretion (ADME) in humans, particularly for dermal and inhalation exposure routes. Animal studies suggest potential placental transfer due to nitro group reactivity, but interspecies toxicokinetic comparisons are challenging due to lacking biomarkers. Advanced methodologies include:

- In vitro models : Liver microsomes or cell lines (e.g., HepG2) to study metabolic pathways.

- In vivo studies : Radiolabeled compound tracking in rodents to quantify tissue distribution.

- Biomarker identification : Metabolomics (LC-MS) to detect unique metabolites in urine or blood. Addressing these gaps requires collaboration with toxicology databases like ATSDR’s Toxicological Profiles .

Q. How can researchers resolve contradictions in reported toxicity data for nitrophenol derivatives like this compound?

Discrepancies often arise from variations in experimental design (e.g., dosing regimens, exposure duration). A systematic approach includes:

- Meta-analysis : Review studies using the NIH’s TOXCENTER or PubMed with search strings like "nitrophenols AND toxicokinetics" (Table B-2 in ).

- Dose-response modeling : Re-evaluate data using benchmark dose (BMD) software to harmonize risk assessments.

- Quality assessment : Apply tools like Klimisch scoring to prioritize high-confidence studies. For example, conflicting results on fetal hemoglobin susceptibility () necessitate standardized placental barrier permeability assays .

Q. What environmental fate studies are critical for assessing this compound’s persistence in ecosystems?

Key methodologies include:

- Photodegradation assays : Expose the compound to UV light in aqueous solutions and monitor nitro group reduction via LC-MS.

- Soil adsorption studies : Batch experiments with varying pH and organic matter content to calculate Koc (organic carbon partition coefficient).

- Microbial degradation : Aerobic/anaerobic bioreactors with soil microbiota to quantify biodegradation rates. Data from structurally similar compounds (e.g., 4-nitrophenol) suggest tert-butyl groups may enhance hydrophobicity and soil retention, requiring tailored remediation strategies .

Q. Methodological Tables

Table 1. Key Features of Experimental Design for Nitrophenol Toxicology Studies

属性

IUPAC Name |

2-tert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSSAJHDAQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336072 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-81-4 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。